[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH
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Overview
Description
[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a carboxylic acid group, a phenyl group, and a leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and leucine.
Formation of Intermediate: The phenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The acyl chloride is then reacted with leucine in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cell surface receptors, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
[(RS)-2-Carboxy-3-phenylpropionyl]-Val-OH: Similar structure but with valine instead of leucine.
[(RS)-2-Carboxy-3-phenylpropionyl]-Ala-OH: Similar structure but with alanine instead of leucine.
Uniqueness
[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its leucine moiety may enhance its interaction with certain enzymes or receptors, making it a valuable compound for targeted research and therapeutic applications.
Properties
IUPAC Name |
2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOCNKZXONOGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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